molecular formula C9H9ClO B8763225 1-(2-Chloro-3-methylphenyl)ethanone

1-(2-Chloro-3-methylphenyl)ethanone

Cat. No.: B8763225
M. Wt: 168.62 g/mol
InChI Key: BNWNFFNIWGJDPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-3-methylphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO and its molecular weight is 168.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

1-(2-chloro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3

InChI Key

BNWNFFNIWGJDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-methylbenzoic acid (1.71 g, 10.0 mmol) in anhydrous tetrahydrofuran (10 ml), at 0° C. and under nitrogen, was added methyllithium (1.6M in diethyl ether, 13.1 ml, 21.0 mmol), via syringe. The reaction mixture was stirred at 0° C. for 30 min and then allowed to warm to room temperature over 1 h. To the reaction mixture was added cold hydrochloric acid (1M, 100 ml) and dichloromethane (110 ml). The mixture was adjusted to pH 7 by addition of saturated aqueous sodium hydrogen carbonate solution and the two layers were separated. The aqueous layer was extracted with further dichloromethane and the combined extracts were dried (MgSO4) and concentrated in vacuo to give the title compound (1.19 g).
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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